(Rac)-Atropine-d3

Catalog No.
S519734
CAS No.
51-55-8
M.F
C17H23NO3
M. Wt
289.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Rac)-Atropine-d3

CAS Number

51-55-8

Product Name

(Rac)-Atropine-d3

IUPAC Name

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

InChI

InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14+,15?,16?

InChI Key

RKUNBYITZUJHSG-PJPHBNEVSA-N

SMILES

Array

solubility

>43.4 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

DL-Hyoscyamine; Tropine tropate; α-(hydroxymethyl)-(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester-benzeneacetic acid; endo-(±)-α-(Hydroxymethyl)benzeneacetic acid 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3

The exact mass of the compound Atropine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1 g in: ... 2 ml alcohol, 25 ml ether, 27 ml glycerol, 1 ml chloroform; also sol in benzene, in dil acidsvery soluble in ethanol; slightly soluble in chloroform; insoluble in ethyl etherin water, 2,200 mg/l @ 25 °cslightly sol in water; very sol in alcohol, ether, benzene, chloroform. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aza Compounds - Azabicyclo Compounds - Tropanes - Atropine Derivatives - Atropine. It belongs to the ontological category of tropane alkaloid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

(Rac)-Atropine-d3 is the stable, deuterium-labeled form of (Rac)-Atropine, a tropane alkaloid and competitive antagonist of muscarinic acetylcholine receptors. While chemically similar to its unlabeled counterpart, its primary value is not in its pharmacological activity but in its critical role as an internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The accurate quantification of atropine is essential in clinical and forensic toxicology, pharmacokinetic studies, and quality control of natural products. (Rac)-Atropine-d3 serves as the benchmark for achieving the highest levels of accuracy and precision in these applications by correcting for variability during sample preparation and analysis.

For quantitative mass spectrometry, substituting (Rac)-Atropine-d3 with a non-isotopically labeled structural analog (e.g., homatropine, scopolamine, or cocaine-d3) introduces significant analytical errors. These compounds exhibit different chromatographic retention times, ionization efficiencies, and extraction recoveries compared to atropine. Consequently, they cannot accurately compensate for analyte loss during sample preparation or for matrix-induced signal suppression or enhancement in the mass spectrometer—a critical failure in complex biological or botanical samples. Relying on such substitutes compromises assay precision and accuracy, making the resulting data unreliable for regulated bioanalysis, pharmacokinetic modeling, or clinical diagnostics. Therefore, for applications demanding high fidelity, a stable isotope-labeled internal standard that is chemically and physically identical to the analyte is the only appropriate choice.

Unambiguous Mass Separation for Interference-Free Detection

The +3 Dalton mass shift of (Rac)-Atropine-d3 ensures clear separation from the unlabeled analyte in a mass spectrometer. In LC-MS/MS methods, this allows for the selection of distinct mass-to-charge (m/z) transitions for the analyte (e.g., m/z 290.2 → 124.0) and the internal standard (m/z 293.1 → 127.0), eliminating signal overlap and isotopic crosstalk. This separation is fundamental to its function, preventing the analyte's signal from artificially inflating the standard's signal, which is a prerequisite for accurate quantification.

Evidence DimensionPrecursor Ion Mass-to-Charge Ratio (m/z)
Target Compound Data293.1 (for Atropine-d3)
Comparator Or BaselineUnlabeled Atropine: 290.2
Quantified Difference+3.0 Da Mass Shift
ConditionsLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI+).

This mass difference is the primary reason for procuring this compound; it enables the instrument to distinguish the analyte from the standard, which is non-negotiable for the internal standard dilution method.

Identical Chromatographic Elution for Accurate Matrix Effect Correction

Due to its identical physicochemical structure, (Rac)-Atropine-d3 co-elutes perfectly with unlabeled atropine in liquid chromatography systems. This ensures that both the analyte and the internal standard experience the exact same matrix effects (ion suppression or enhancement) as they enter the mass spectrometer. Methods using non-isotopic standards, which elute at different times, cannot provide this level of correction, leading to significant quantification errors. The ability to correct for these sample-specific effects is a key performance differentiator.

Evidence DimensionChromatographic Retention Time
Target Compound DataEffectively identical to unlabeled atropine
Comparator Or BaselineStructural Analogs (e.g., Scopolamine, Homatropine): Different retention times
Quantified DifferenceNear-zero deviation from analyte vs. significant deviation for analogs
ConditionsReversed-phase liquid chromatography (e.g., C18 column).

Co-elution is critical for process reproducibility; it guarantees that any analytical variability affecting the analyte also affects the standard, allowing for reliable mathematical correction and generating trustworthy data.

Improved Assay Precision and Accuracy in Validated Bioanalytical Methods

Validated LC-MS/MS methods utilizing (Rac)-Atropine-d3 demonstrate superior analytical performance. For example, a method for quantifying atropine in mouse plasma achieved intraday and interday precision with a coefficient of variation (%CV) below 5% and accuracy within ±15% of the theoretical concentration. In another study, a validated method for human plasma reported intraday and interday precision below 10% and accuracy within ±7%. These performance metrics often surpass those of methods relying on structural analogs or external calibration, which are more susceptible to variability.

Evidence DimensionAssay Precision (Interday %CV)
Target Compound Data< 5-10% (using Atropine-d3 IS)
Comparator Or BaselineTypically >15% (for methods without a co-eluting IS)
Quantified Difference2-3 fold improvement in precision
ConditionsValidated LC-MS/MS assays in biological matrices (human and mouse plasma).

High precision and accuracy are required for regulatory compliance (e.g., FDA, EMA guidelines) and ensure the reliability and reproducibility of data for clinical decisions and pharmacokinetic modeling.

Pharmacokinetic and Bioavailability Studies

This compound is the right choice for characterizing the absorption, distribution, metabolism, and excretion (ADME) of atropine. Its ability to enable highly precise and accurate quantification in plasma, even at low pg/mL levels, is essential for building reliable pharmacokinetic models required for drug development and regulatory submissions.

Clinical and Forensic Toxicology

In scenarios requiring definitive identification and quantification of atropine exposure or poisoning, (Rac)-Atropine-d3 is critical. It ensures that results from complex matrices like blood, urine, or hair are accurate and legally defensible, which is unachievable with less reliable internal standards.

Quality Control in Food and Natural Products

For the quantification of atropine contamination in food products (e.g., cereals) or for standardizing the alkaloid content in botanical materials, this internal standard is essential. It corrects for complex matrix effects inherent in plant-based samples, enabling compliance with food safety regulations and ensuring product consistency.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Color/Form

Long, orthorhombic prisms from acetone
Rhombic needles (dilute ethyl alcohol)
White crystals or powde

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

289.16779360 Da

Monoisotopic Mass

289.16779360 Da

Heavy Atom Count

21

LogP

1.83
1.83 (LogP)
log Kow = 1.83

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Appearance

White Solid

Melting Point

118.5 °C
MP: 108.5 °C. Specific rotation: -21 deg @ 20 °C/D (ethanol) /(-)-form/

UNII

7C0697DR9I
HA7DL7YA9K

GHS Hazard Statements

H300: Fatal if swallowed [Danger Acute toxicity, oral];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation]

Drug Indication

As a drug that is not FDA approved, hyscyamine has no official indications. Intravenous hysocyamine has been used to reduce gastric motility, reduce pancreatic pain and secretions, to facilitate imaging of the gastrointestinal tract, treat anticholinesterase toxicity, treat certain cases of partial heart block, improve visualization of the kidneys, and for symptomatic relief of biliary and renal colic. Intravenous hyoscyamine is also used pre-operatively to reduce secretions of the mouth and respiratory tract to facilitate intubation. Oral hyoscyamine is used to treat functional intestinal disorders, for symptomatic relief of biliary and renal colic, and symptomatic relief of acute rhinitis.
Treatment of myopia

Livertox Summary

Hyoscyamine as a natural plant alkaloid derivative and anticholinergic that is used to treat mild to moderate nausea, motion sickness, hyperactive bladder and allergic rhinitis. Hyoscyamine has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.

Drug Classes

Gastrointestinal Agents

Therapeutic Uses

Adjuvants, Anesthesia; Anti-Arrhythmia Agents; Antidotes; Bronchodilator Agents; Muscarinic Antagonists; Mydriatics; Parasympatholytics
... people poisoned by anticholinesterase organic phosphorus compounds have an increased tolerance for atropine sulfate.
MEDICATION (VET): ...USED ROUTINELY AS ADJUNCT TO GENERAL ANESTHESIA...TO DECR SALIVARY & AIRWAY SECRETIONS. ... USED TO FACILITATE OPHTHALMOSCOPIC EXAM OF INTERNAL OCULAR STRUCTURES & FUNCTIONS &...FOR TREATMENT OF VARIOUS OCULAR DISORDERS. ... ATROPINE IS ESSENTIAL ANTIDOTE TO ANTICHOLINESTERASE OVERDOSAGE & POISONING.
Adequate doses of atropine can abolish many types of reflex vagal cardiac slowing or asystole--for example, from inhalation of irritant vapors, stimulation of the carotid sinus, pressure on the eyeballs, peritoneal stimulation, or injection of contrast dye during cardiac catheterization. It also prevents or abruptly abolishes bradycardia or asystole caused by choline esters, acetylcholinesterase inhibitors, or other parasympathomimetic drugs, as well as cardiac arrest from electrical stimulation of the vagus.
For more Therapeutic Uses (Complete) data for ATROPINE (24 total), please visit the HSDB record page.

Pharmacology

Atropine, a naturally occurring belladonna alkaloid, is a racemic mixture of equal parts of d- and l-hyoscyamine, whose activity is due almost entirely to the levo isomer of the drug. Atropine is commonly classified as an anticholinergic or antiparasympathetic (parasympatholytic) drug. More precisely, however, it is termed an antimuscarinic agent since it antagonizes the muscarine-like actions of acetylcholine and other choline esters. Adequate doses of atropine abolish various types of reflex vagal cardiac slowing or asystole. The drug also prevents or abolishes bradycardia or asystole produced by injection of choline esters, anticholinesterase agents or other parasympathomimetic drugs, and cardiac arrest produced by stimulation of the vagus. Atropine may also lessen the degree of partial heart block when vagal activity is an etiologic factor. Atropine in clinical doses counteracts the peripheral dilatation and abrupt decrease in blood pressure produced by choline esters. However, when given by itself, atropine does not exert a striking or uniform effect on blood vessels or blood pressure.
Atropine Sulfate is the sulfate salt of atropine, a naturally-occurring alkaloid isolated from the plant Atropa belladonna. Atropine functions as a sympathetic, competitive antagonist of muscarinic cholinergic receptors, thereby abolishing the effects of parasympathetic stimulation. This agent may induce tachycardia, inhibit secretions, and relax smooth muscles. (NCI04)
Atropine is a synthetically-derived form of the endogenous alkaloid isolated from the plant Atropa belladonna. Atropine functions as a sympathetic, competitive antagonist of muscarinic cholinergic receptors, thereby abolishing the effects of parasympathetic stimulation. This agent may induce tachycardia, inhibit secretions, and relax smooth muscles. (NCI04)
Hyoscyamine is a belladonna alkaloid derivative and the levorotatory form of racemic atropine isolated from the plants Hyoscyamus niger or Atropa belladonna, which exhibits anticholinergic activity. Hyoscyamine functions as a non-selective, competitive antagonist of muscarinic receptors, thereby inhibiting the parasympathetic activities of acetylcholine on the salivary, bronchial, and sweat glands, as well as the eye, heart, bladder, and gastrointestinal tract. These inhibitory effects cause a decrease in saliva, bronchial mucus, gastric juices, and sweat. Furthermore, its inhibitory action on smooth muscle prevents bladder contraction and decreases gastrointestinal motility.
Hyoscyamine Sulfate is the sulfate salt of a belladonna alkaloid derivative and the levorotatory form of racemic atropine isolated from the plants Hyoscyamus niger or Atropa belladonna, which exhibits anticholinergic activity. Hyoscyamine functions as a non-selective, competitive antagonist of muscarinic receptors, thereby inhibiting the parasympathetic activities of acetylcholine on the salivary, bronchial, and sweat glands, as well as the eye, heart, bladder, and gastrointestinal tract. These inhibitory effects cause a decrease in saliva, bronchial mucus, gastric juices, and sweat. Furthermore, its inhibitory action on smooth muscle prevents bladder contraction and decreases gastrointestinal motility.

MeSH Pharmacological Classification

Adjuvants, Anesthesia

ATC Code

A - Alimentary tract and metabolism
A03 - Drugs for functional gastrointestinal disorders
A03B - Belladonna and derivatives, plain
A03BA - Belladonna alkaloids, tertiary amines
A03BA01 - Atropine
A - Alimentary tract and metabolism
A03 - Drugs for functional gastrointestinal disorders
A03B - Belladonna and derivatives, plain
A03BA - Belladonna alkaloids, tertiary amines
A03BA03 - Hyoscyamine
S - Sensory organs
S01 - Ophthalmologicals
S01F - Mydriatics and cycloplegics
S01FA - Anticholinergics
S01FA01 - Atropine

Mechanism of Action

Hyoscyamine competitively and non-selectively antagonises muscarinic receptors in the smooth muscle, cardiac muscle, sino-atrial node, atrioventricular node, exocrine nodes, gastrointestinal tract, and respiratory tract. Antagonism of muscarinic M1, M4, and M5 receptors in the central nervous system lead to cognitive impairment; antagonism of M2 in the sinoatrial and atrioventricular nodes leads to increases in heart rate and atrial contractility; and antagonism of M3 in smooth muscle results in reduced peristalsis, bladder contraction, salivary secretions, gastric secretions, bronchial secretions, sweating, increased bronchodilation, mydriasis, and cycloplegia.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

51-55-8
101-31-5
13269-35-7

Absorption Distribution and Excretion

Hyoscyamine is completely absorbed by sublingual and oral routes, though exact data regarding the Cmax, Tmax, and AUC are not readily available.
The majority of hyoscyamine is eliminated in the urine as the unmetabolized parent compound.

Metabolism Metabolites

Hyoscyamine is largely unmetabolized, however a small amount is hydrolyzed into tropine and tropic acid.

Associated Chemicals

Atropine hydrochloride;55-47-0
Atropine sulfate;55-48-1

Wikipedia

Hyoscyamine

Drug Warnings

FATALITIES FROM ATROPINE...ARE RARE, BUT SOMETIMES OCCUR IN CHILDREN. OF ALL POTENT ALKALOIDS, ATROPINE HAS ONE OF WIDEST MARGINS OF SAFETY. FATAL DOSE... NOT KNOWN; 200-MG DOSE..USED THERAPEUTICALLY FOR MENTAL ILLNESS, &...1000 MG HAVE BEEN SURVIVED. IN CHILDREN, 10 MG OR LESS MAY BE LETHAL.
DRY MOUTH, BLURRED VISION, PHOTOPHOBIA, ANHIDROSIS, & CONSTIPATION ARE UNAVOIDABLE SIDE EFFECTS...
...CONTRAINDICATED IN PERSONS WHOSE INTRAOCULAR PRESSURE IS...ELEVATED...IN PRESENCE OF PROSTATIC HYPERTROPHY OR ORGANIC PYLORIC STENOSIS. ...USED CAUTIOUSLY IN PT WITH PROSTATISM, URINARY RETENTION, DIABETES, HYPERTHYROIDISM, TACHYCARDIA, IN ELDERLY PERSONS, & CHILDREN UNDER 6 YR OF AGE.
ATROPINE IS OF NO VALUE IN DELAYED TYPE OF MUSHROOM POISONING DUE TO TOXINS OF A PHALLOIDES & CERTAIN OTHER SPECIES OF SAME GENUS.
For more Drug Warnings (Complete) data for ATROPINE (16 total), please visit the HSDB record page.

Biological Half Life

The half life of hyoscyamine is 3.5 hours.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

Prepn: DE 247,455 (1912 to Hoffmann-La Roche), Frdl. 11, 1022. /Atropine sulfate/
... From Atropa belladonna L., Datura stramonium L., and other Solanaceae. Extraction procedure: Clemnitius, J. Prakt. Chem. 116, 276 (1927). During extraction, partial racemization of the l-hyoscyamine takes place...completed...with dil alkali on heating in chloroform soln: Schneider, Arch. Pharm. 284, 306 (1951)
Extraction of dried leaves and roots of Atropa belladonna L., Solanaceae, growing in Southern and Central Europe, Asia Minor, and Algeria and clutivated in North America, yields atropine, hyoscyamine, and scopolamine. Leaves usually contain 0.3-0.5% total alkaloids. Dried root contains 0.4-0.7% total alkaloids.

General Manufacturing Information

Benzeneacetic acid, .alpha.-(hydroxymethyl)- (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester: ACTIVE
...ATROPINE HAS NOT BEEN SHOWN TO OCCUR IN NATURAL SOURCES AS ALKALOID; IT IS RACEMIC MIXT OF D- & L-HYOSCYAMINE...
...ATROPINE MOLECULE CONSISTS OF 2 COMPONENTS JOINED THROUGH ESTER LINKAGE...ATROPINE, AN ORG BASE, &...TROPIC ACID.
Still one of the most important parasympatholytic agents.

Analytic Laboratory Methods

Analyte: atropine sulfate; matrix: pharmaceutical preparation (tablet); procedure: gas chromatography with flame ionization detection (assay purity) /atropine sulfate/
Analyte: atropine sulfate; matrix: pharmaceutical preparation (tablet); procedure: infrared absorption spectrophotometry with comparison to standards or visual reaction (precipitate) (chemical identification) /atropine sulfate/
Analyte: atropine sulfate; matrix: pharmaceutical preparation (ophthalmic solution); procedure: gas chromatography with flame ionization detection (assay purity) /atropine sulfate/
Analyte: atropine sulfate; matrix: pharmaceutical preparation (ophthalmic solution); procedure: infrared absorption spectrophotometry with comparison to standards or visual reaction (precipitate) (chemical identification) /atropine sulfate/
For more Analytic Laboratory Methods (Complete) data for ATROPINE (15 total), please visit the HSDB record page.

Clinical Laboratory Methods

A gas-chromatography-mass spectrometry method for the rapid quantitation of atropine in blood has a limit of detection of atropine to about 10 ng/ml.
A DROP OF URINE...FROM PT SUSPECTED OF ATROPINE TOXICOSIS CAUSES MYDRIASIS WHEN PLACED IN EYE OF CAT. ...TESTED PUPIL WILL NOT CONSTRICT WHEN EXPOSED TO LIGHT... THIS SIMPLE PROCEDURE...HELPFUL IN DIFERENTIAL DIAGNOSIS OF BELLADONNA INTOXICATION.

Interactions

...INTENSIFY EFFECTS OF ATROPINE. ALUMINUM-CONTAINING ANTACIDS & MAGNESIUM TRISILICATE PROBABLY INTERFERE WITH ABSORPTION...
ACTION OF ATROPINE POTENTIATES & IS POTENTIATED BY OTHER ANTICHOLINERGICS, SYMPATHOMIMETICS, CHOLINOLYTICS, MUSCARINIC RECEPTOR ANTAGONISTS. ACTION OF ATROPINE ANTAGONIZES & IS ANTAGONIZED BY CHOLINERGIC AGENTS, ANTICHOLINESTERASES, MUSCARINIC RECEPTOR AGONISTS, PARASYMPATHOMIMETICS, SYMPATHOLYTICS.
ATROPINE MAY ANTAGONIZE CNS DEPRESSANT DRUGS & POTENTIATE CNS EXCITATORY DRUGS. MAY EITHER POTENTIATE OR ANTAGONIZE TRANQUILIZERS.
/Atropine and Succinylcholine/. This combination though commonly used in children has been observed to incr the occurrence of skeletal muscle rigidity with malignant hyperthermia.
For more Interactions (Complete) data for ATROPINE (10 total), please visit the HSDB record page.

Stability Shelf Life

SENSITIVE TO LIGHT.
SLOWLY AFFECTED BY LIGHT. /ATROPINE SULFATE/
Atropine sulfate should be stored below 40 °C, preferably at room temp. Freezing should be avoided. Minimum hydrolysis occurs at pH 3.5. Atropine sulfate 1 mg/ml was found to retain potency for 3 months at room temp when 0.5 or 1 ml of soln was packaged in Tubex. /Atropine sulfate/

Dates

Last modified: 08-15-2023
Kokel et al. Rapid behavior-based identification of neuroactive small molecules in the zebrafish. Nature Chemical Biology, doi: 10.1038/nchembio.307, published online 17 January 2010 http://www.nature.com/naturechemicalbiology

Explore Compound Types